molecular formula C32H53BrN2O3 B13415436 17-Keto Vecuronium Bromide

17-Keto Vecuronium Bromide

Cat. No.: B13415436
M. Wt: 593.7 g/mol
InChI Key: NTJLDTOFIAZONV-IQHXKSSLSA-M
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Description

17-Keto Vecuronium Bromide is a derivative of Vecuronium Bromide, a non-depolarizing neuromuscular blocking agent used in anesthesia to induce skeletal muscle relaxation during surgical procedures. This compound is characterized by its molecular formula C32H53N2O3Br and a molecular weight of 593.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Keto Vecuronium Bromide involves the modification of Vecuronium Bromide. The process typically includes the oxidation of the 17-hydroxy group to a keto group. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective oxidation of the desired functional group .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

17-Keto Vecuronium Bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the oxidized or reduced forms of this compound, depending on the specific reaction conditions and reagents used .

Mechanism of Action

17-Keto Vecuronium Bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the motor end plate. This binding inhibits the action of acetylcholine, preventing depolarization and leading to muscle relaxation. The compound’s mechanism of action is similar to that of Vecuronium Bromide, with the added influence of the keto group on its binding affinity and duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Keto Vecuronium Bromide is unique due to the presence of the keto group at the 17th position, which influences its pharmacokinetic and pharmacodynamic properties. This modification can alter the compound’s binding affinity, onset, and duration of action compared to its parent compound and other similar agents .

Properties

Molecular Formula

C32H53BrN2O3

Molecular Weight

593.7 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide

InChI

InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,31-,32-;/m0./s1

InChI Key

NTJLDTOFIAZONV-IQHXKSSLSA-M

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-]

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-]

Origin of Product

United States

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